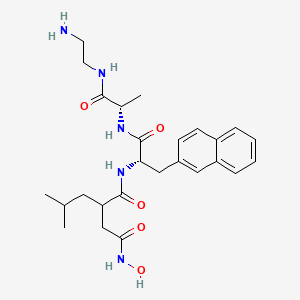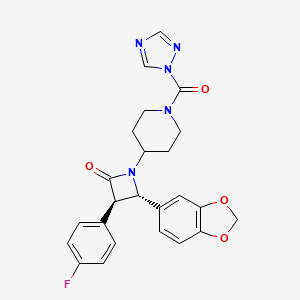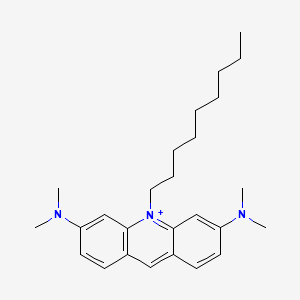![molecular formula C24H31FN2 B10788279 1-Cyclohexyl-4-[1-(3-fluorophenyl)-2-phenylethyl]piperazine CAS No. 2587300-51-2](/img/structure/B10788279.png)
1-Cyclohexyl-4-[1-(3-fluorophenyl)-2-phenylethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3F-MT-45 is a synthetic opioid and a fluorinated analogue of MT-45. It is known for its potent analgesic properties and acts as a μ-opioid receptor agonist . The compound has gained attention in the field of forensic toxicology due to its presence in seized tablets and its potential for abuse .
Preparation Methods
The synthesis of 3F-MT-45 involves the fluorination of MT-45. The general synthetic route includes the following steps :
Starting Material: 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride (MT-45).
Fluorination: Introduction of a fluorine atom at the 3-position of the phenyl ring.
Reaction Conditions: The reaction is typically carried out under controlled conditions using appropriate fluorinating agents.
Chemical Reactions Analysis
3F-MT-45 undergoes several types of chemical reactions, including :
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of dealkylated products.
Substitution: The fluorine atom can be substituted under specific conditions.
Common Reagents and Conditions: Reagents such as human liver microsomes, human hepatocytes, and mouse hepatocytes are used in metabolic studies. Conditions include in vitro and in vivo testing.
Major Products: The major products formed include N-dealkylated, hydroxylated, and glucuronidated metabolites.
Scientific Research Applications
3F-MT-45 has several scientific research applications :
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic opioids.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its analgesic properties and potential therapeutic applications.
Industry: Utilized in forensic toxicology for the detection of novel psychoactive substances in biological samples.
Mechanism of Action
3F-MT-45 exerts its effects by acting as a μ-opioid receptor agonist . The compound binds to the μ-opioid receptors in the central nervous system, leading to analgesic effects. The molecular targets include the μ-opioid receptors, and the pathways involved are related to the modulation of pain signals and neurotransmitter release.
Comparison with Similar Compounds
3F-MT-45 is compared with other fluorinated analogues of MT-45, such as 2F-MT-45 and 4F-MT-45 . The uniqueness of 3F-MT-45 lies in its specific fluorination at the 3-position, which affects its pharmacological properties and metabolic pathways. Similar compounds include:
2F-MT-45: Fluorinated at the 2-position.
4F-MT-45: Fluorinated at the 4-position.
MT-45: The non-fluorinated parent compound.
These comparisons highlight the structural and functional differences that influence the compound’s behavior in biological systems.
Properties
CAS No. |
2587300-51-2 |
|---|---|
Molecular Formula |
C24H31FN2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-cyclohexyl-4-[1-(3-fluorophenyl)-2-phenylethyl]piperazine |
InChI |
InChI=1S/C24H31FN2/c25-22-11-7-10-21(19-22)24(18-20-8-3-1-4-9-20)27-16-14-26(15-17-27)23-12-5-2-6-13-23/h1,3-4,7-11,19,23-24H,2,5-6,12-18H2 |
InChI Key |
CGVHPULMBGGZPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;dihydrochloride](/img/structure/B10788196.png)
![2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide;hydrochloride](/img/structure/B10788203.png)

![2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol](/img/structure/B10788218.png)

![2-[4-[(1S,2S,4R,5R)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid](/img/structure/B10788229.png)
![1-[3-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B10788237.png)
![2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]propanedioicaciddisodiumsalt](/img/structure/B10788244.png)
![2-(5-(6-(5-tert-Butylbenzo[d]oxazol-2-yl)naphthalen-2-yloxy)pentyl)malonic acid](/img/structure/B10788246.png)
![5-[(3-chloro-2-fluorophenyl)methylsulfanyl]-7-(1-hydroxypropan-2-ylamino)-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B10788262.png)
![1-[2-acetamido-3-[6-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10788264.png)
![4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride](/img/structure/B10788271.png)


